molecular formula C23H19N5O2S2 B1225509 N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Cat. No.: B1225509
M. Wt: 461.6 g/mol
InChI Key: VTIQOPXBRQFVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a synthetic small molecule featuring a complex heterocyclic structure that combines triazoloquinoline, thiazole, and acetamide pharmacophores. This molecular architecture is characteristic of compounds investigated for targeted biological activity. The compound's structure is built upon a [1,2,4]triazolo[4,3-a]quinoline core, a scaffold known for its diverse pharmacological potential . This core is functionalized with a methyl group at the 4-position and linked via a thioether bridge to an acetamide moiety, which is further substituted with a 4-(4-methoxyphenyl)thiazolyl group . This specific arrangement suggests potential for interaction with various enzymatic targets.In scientific research, this compound is valued for its potential as a kinase inhibitor. Based on studies of structurally similar [1,2,4]triazolo[4,3-a]quinoline derivatives, its primary mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2) . By inhibiting VEGFR-2, the compound can disrupt the angiogenesis process, the formation of new blood vessels that supply tumors, making it a candidate for development in oncology research . The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, frequently incorporated into therapeutically important agents due to its favorable pharmacokinetic properties and ability to engage in multiple hydrogen bonding interactions with biological targets .This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C23H19N5O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19N5O2S2/c1-14-11-16-5-3-4-6-19(16)28-21(14)26-27-23(28)32-13-20(29)25-22-24-18(12-31-22)15-7-9-17(30-2)10-8-15/h3-12H,13H2,1-2H3,(H,24,25,29)

InChI Key

VTIQOPXBRQFVHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch reaction, employing 4-methoxyacetophenone, thiourea, and bromine in ethanol under reflux conditions. The α-bromination of 4-methoxyacetophenone generates the α-bromo ketone intermediate, which undergoes cyclocondensation with thiourea to yield 4-(4-methoxyphenyl)thiazol-2-amine.

Reaction Conditions :

  • Reactants : 4-Methoxyacetophenone (1.0 eq), Thiourea (1.2 eq), Bromine (1.1 eq)

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C, 6 hours

  • Yield : 78%

Characterization Data :

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H), 3.85 (s, 3H, OCH3), 2.10 (s, 2H, NH2).

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeCN).

Preparation of 4-Methyl- Triazolo[4,3-a]Quinoline-1-Thiol

Cyclization of Quinoline-Triazole Precursor

The triazoloquinoline scaffold is constructed via cyclocondensation of 1-aminoquinoline with methyl hydrazinecarboxylate in acetic acid, followed by oxidation with iodine to form thetriazolo[4,3-a]quinoline core. Subsequent thiolation is achieved using phosphorus pentasulfide (P2S5) in pyridine.

Reaction Conditions :

  • Step 1 : 1-Aminoquinoline (1.0 eq), Methyl hydrazinecarboxylate (1.5 eq), Acetic acid (glacial), 120°C, 8 hours.

  • Step 2 : Iodine (0.5 eq), DMSO, 100°C, 2 hours.

  • Step 3 : P2S5 (2.0 eq), Pyridine, 90°C, 4 hours.

  • Overall Yield : 65%.

Characterization Data :

  • 13C^13C NMR (100 MHz, CDCl3) : δ 162.4 (C=S), 148.9 (Triazole-C), 134.2–121.5 (Quinoline-C), 25.3 (CH3).

  • HRMS (ESI) : m/z calcd for C12H9N3S [M+H]+: 243.0564, found: 243.0568.

Assembly of the Acetamide-Thioether Bridge

Chloroacetamide Intermediate Synthesis

2-Chloroacetamide is prepared by treating chloroacetyl chloride with ammonium hydroxide in dichloromethane. The product is isolated via filtration and dried under vacuum.

Reaction Conditions :

  • Reactants : Chloroacetyl chloride (1.0 eq), NH4OH (2.0 eq)

  • Solvent : DCM, 0°C → RT

  • Yield : 92%.

Thioether Formation

The thiol group of 4-methyl-triazolo[4,3-a]quinoline-1-thiol undergoes nucleophilic displacement with 2-chloroacetamide in the presence of potassium carbonate in DMF.

Reaction Conditions :

  • Reactants : Triazoloquinoline-thiol (1.0 eq), 2-Chloroacetamide (1.2 eq), K2CO3 (2.0 eq)

  • Solvent : DMF, 60°C, 4 hours

  • Yield : 85%.

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent, confirming substitution).

Final Amide Coupling

The thiazole-amine is coupled with the thioether-acetic acid derivative using HATU as the coupling agent and DIPEA as the base in DMF.

Reaction Conditions :

  • Reactants : Thiazole-amine (1.0 eq), Thioether-acetic acid (1.1 eq), HATU (1.5 eq), DIPEA (3.0 eq)

  • Solvent : DMF, RT, 12 hours

  • Yield : 76%.

Final Product Characterization :

  • Melting Point : 214–216°C

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, Triazole-H), 8.12–7.25 (m, 9H, Ar-H), 4.32 (s, 2H, SCH2), 3.88 (s, 3H, OCH3), 2.65 (s, 3H, CH3).

  • LC-MS : m/z 506.2 [M+H]+.

Optimization and Scale-Up Considerations

Solvent and Base Screening

Comparative studies reveal that DMF outperforms THF or acetonitrile in the amide coupling step, providing higher yields and lower dimerization byproducts. Similarly, DIPEA gives superior results compared to TEA or pyridine due to its stronger base strength and better solubility.

Purification Techniques

Final purification via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (7:3) ensures >99% purity. Analytical HPLC confirms the absence of des-thio or over-alkylation impurities .

Chemical Reactions Analysis

ML185 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide or cyanide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231).

  • Mechanism of Action : The compound targets specific pathways involved in tumor growth and proliferation. For instance, it has been noted to interact with tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in cancer progression and metastasis .
  • In Vitro Studies : In vitro assays using the MTT method demonstrated that certain derivatives of this compound exhibit significant cytotoxic effects against cancer cells. The results suggest that modifications to the structure can enhance its efficacy .

Antimicrobial Properties

The structural characteristics of N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide also confer antimicrobial activity.

  • Research Findings : Compounds with thiazole and quinoline moieties have been documented to possess antimicrobial properties against various pathogens. The presence of the methoxy phenyl group is essential for enhancing these activities .

Therapeutic Potential in Human Disease Models

The compound has been investigated for its therapeutic potential in models of human diseases.

  • Phenotypic Effects : Studies have indicated that environments containing this compound can modify phenotypes related to specific diseases, suggesting its utility in disease modeling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile.

Structural Feature Effect on Activity
Methoxy GroupEnhances anticancer activity
Thiazole RingContributes to antimicrobial properties
Quinoline MoietyCritical for interaction with biological targets

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Triazoloquinoline vs. Thiazolo-triazole: ML186’s triazoloquinoline group distinguishes it from thiazolo[2,3-c][1,2,4]triazole derivatives (e.g., compound 27 in ), which exhibit anti-infective activity but lack the quinoline ring’s planar aromatic system .
  • Substituent Impact: The 4-methoxyphenyl group on ML186’s thiazole may enhance solubility compared to nitro-furyl substituents in NFTA, which are associated with carcinogenicity .

GPR55 Modulation vs. Anti-Infective Activity

ML186 is noted for modulating GPR55, a receptor involved in inflammatory signaling .

Contrast with Carcinogenic Thiazolyl Acetamides

Nitro-furan derivatives like NFTA () induce lymphocytic leukemia and forestomach tumors in mice via immunosuppression and DNA adduct formation . ML186 lacks the nitro-furyl group, suggesting divergent toxicological profiles.

Biological Activity

N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles, which contribute to its biological activity. The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of 372.52 g/mol. Its structure includes:

  • A thiazole ring
  • A triazole moiety
  • A quinoline derivative
  • A methoxyphenyl substituent

These structural features are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. In cellular models of inflammation, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It demonstrated cytotoxic effects against various cancer cell lines including:

Cancer Cell LineIC50 (µM)
HeLa (cervical carcinoma)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The thiazole and triazole rings facilitate binding to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Bacterial Infections : In an animal model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to controls.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced cancers showed promising results in terms of tumor shrinkage and improved survival rates when combined with standard chemotherapy regimens.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as thioether bond formation, cyclization of triazoloquinoline, and coupling of the thiazole-acetamide moiety. Key factors include:

  • Temperature control : For example, cyclization steps may require reflux conditions (110–120°C) in ethanol or DMF .
  • Catalyst selection : Copper(I) iodide or palladium catalysts for coupling reactions to enhance yield .
  • Purification methods : Use of column chromatography or recrystallization (e.g., acetic acid for precipitating intermediates) .

Q. How do structural modifications of the triazoloquinoline and thiazole rings affect biological activity?

  • Triazoloquinoline modifications : Substituting the 4-methyl group with bulkier alkyl chains (e.g., ethyl) can enhance lipophilicity and target binding, as seen in analogous triazoloquinoxaline derivatives .
  • Thiazole ring substitutions : Introducing electron-withdrawing groups (e.g., chloro) at the 4-position of the phenyl ring improves metabolic stability .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • HPLC : To assess purity (>95% required for pharmacological studies) .
  • NMR spectroscopy : 1H/13C NMR for confirming thioacetamide bond formation and triazole ring cyclization .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 505.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case example : Discrepancies in IC50 values for kinase inhibition between enzymatic assays (low nM) and cell-based assays (μM range) may arise from poor cellular permeability. Solutions:
  • Use prodrug strategies (e.g., esterification of the acetamide group) to improve membrane penetration .
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy on the phenyl ring) and compare activity in dose-response assays .
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to targets (e.g., kinases) to identify critical hydrogen bonds with the triazole nitrogen .

Q. How can in vitro and in vivo pharmacokinetic data be correlated for this compound?

  • In vitro : Measure metabolic stability using liver microsomes (e.g., rat/human CYP450 isoforms) to predict clearance rates .
  • In vivo : Perform bioavailability studies in rodent models, focusing on AUC0–24h and Cmax values. Note that thioacetamide derivatives often exhibit low oral bioavailability (<20%), necessitating IV formulations .

Methodological Challenges and Solutions

Q. What strategies are effective for identifying off-target interactions?

  • Chemoproteomics : Use immobilized compound probes to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinome-wide profiling : Screen against panels of 400+ kinases to identify selectivity outliers (e.g., unintended inhibition of FLT3) .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 10) buffers at 40°C for 48 hours. Monitor degradation via HPLC; triazoloquinoline rings are prone to hydrolysis under acidic conditions .

Q. What computational tools are suitable for predicting binding modes?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., ABL1 kinase, PDB: 2HYY). The thioacetamide group often occupies the ATP-binding pocket .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify critical residue interactions .

Q. How can researchers optimize selectivity between structurally related targets (e.g., kinase isoforms)?

  • Alanine scanning mutagenesis : Replace key residues in the target’s binding pocket (e.g., gatekeeper mutations) to determine selectivity drivers .
  • Free energy perturbation (FEP) : Compute ΔΔG values for analog binding to prioritize substitutions that enhance selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

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